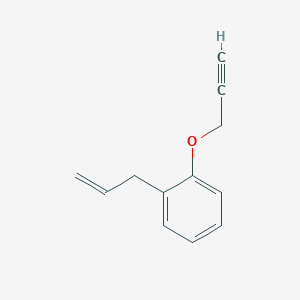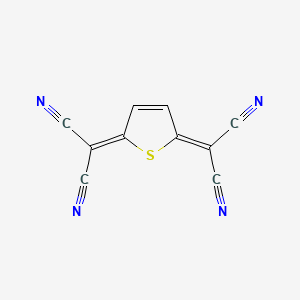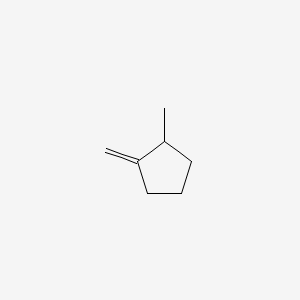![molecular formula C11H15N5O4 B14668947 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine CAS No. 42204-36-4](/img/structure/B14668947.png)
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolopyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine typically involves the interaction of pyrrolopyrimidinehydrazide with various aldehydes. For instance, one method involves dissolving 10 mmol of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine in 100 mL of methanol, followed by the gradual addition of 10 mmol of an aldehyde such as o-fluorobenzaldehyde. The mixture is then refluxed for 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its metal complexes have shown potent antibacterial activity by targeting bacterial cell walls and inhibiting their synthesis . Additionally, its antiviral activity is believed to involve the inhibition of viral replication by interacting with viral enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a pharmaceutical intermediate and its potential as an anticancer and antiviral agent.
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines: These compounds have shown promise as antiviral agents against flaviviruses.
N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine: Used for dual inhibition of epidermal growth factor receptor kinase and aurora kinase A, demonstrating significant anticancer activity.
Uniqueness
What sets 4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine apart is its unique hydrazinyl and pentofuranosyl groups, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to form stable metal complexes further enhances its utility in various scientific research fields.
Propriétés
Numéro CAS |
42204-36-4 |
|---|---|
Formule moléculaire |
C11H15N5O4 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
2-(4-hydrazinylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c12-15-9-5-1-2-16(10(5)14-4-13-9)11-8(19)7(18)6(3-17)20-11/h1-2,4,6-8,11,17-19H,3,12H2,(H,13,14,15) |
Clé InChI |
AURFZFSFOHBPNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C2=NC=NC(=C21)NN)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



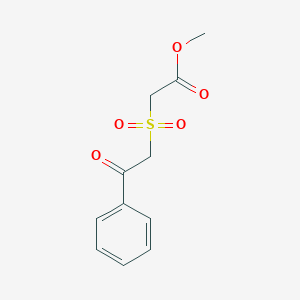

![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)
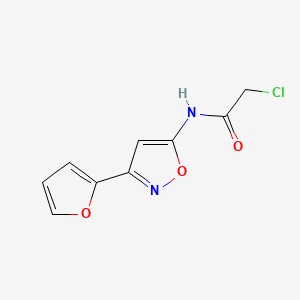
![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
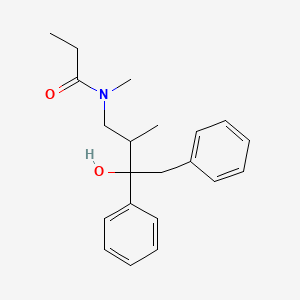
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
